molecular formula C9H7BrN4 B10956931 [(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]propanedinitrile

[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]propanedinitrile

Cat. No.: B10956931
M. Wt: 251.08 g/mol
InChI Key: YVVUEKFPBWEAGX-UHFFFAOYSA-N
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Description

2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE is a heterocyclic compound that features a pyrazole ring substituted with a bromo and ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE typically involves the condensation of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine, sodium hydroxide.

    Solvents: Ethanol, methanol, tetrahydrofuran.

    Catalysts: Transition metal catalysts for specific transformations.

Major Products Formed

    Substituted Pyrazoles: Through nucleophilic substitution.

    Heterocyclic Compounds: Via cyclization reactions.

Scientific Research Applications

2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H7BrN4

Molecular Weight

251.08 g/mol

IUPAC Name

2-[(4-bromo-2-ethylpyrazol-3-yl)methylidene]propanedinitrile

InChI

InChI=1S/C9H7BrN4/c1-2-14-9(8(10)6-13-14)3-7(4-11)5-12/h3,6H,2H2,1H3

InChI Key

YVVUEKFPBWEAGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C=C(C#N)C#N

Origin of Product

United States

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